3-Ethyl isonicotinic acid chloride
Description
3-Ethyl isonicotinic acid chloride (C₈H₈ClNO₂) is a reactive acyl chloride derivative of isonicotinic acid, featuring an ethyl substituent at the 3-position of the pyridine ring. For instance, outlines methods for preparing pyridine-based acyl chlorides, such as the use of 3-pyridin-3-yl-propionyl chloride HCl under mild conditions (CH₂Cl₂, Et₃N) . This suggests that 3-ethyl isonicotinic acid chloride could be synthesized via similar pathways, leveraging its acyl chloride group for nucleophilic reactions (e.g., amide couplings or esterifications).
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
3-ethylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3 |
InChI Key |
TVJYWZGJPMOAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Amino-Isonicotinic Acid Ethyl Ester Hydrochloride (C₈H₁₀N₂O₂·HCl)
- Structure: Features a 3-amino substituent and an ethyl ester group on the isonicotinic acid backbone, with a hydrochloride counterion.
- Key Differences: Unlike 3-ethyl isonicotinic acid chloride, this compound is an ester hydrochloride, rendering it less reactive toward nucleophiles.
- Data Gaps : Stability and solubility data are unavailable .
Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate (C₈H₇ClINO₂)
- Structure : Contains halogen substituents (chloro at C2, iodo at C4) and an ethyl ester group.
- Key Differences : The presence of halogens enhances electrophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, 3-ethyl isonicotinic acid chloride’s reactivity is dominated by its acyl chloride group.
- Applications : Used in pharmaceutical intermediates, as halogens often improve bioavailability .
2-Chloro-3-Cyano-6-Methyl-Isonicotinic Acid Ethyl Ester
- Structure: Includes a cyano group at C3, chloro at C2, and methyl at C6.
- Key Differences: The cyano group introduces strong electron-withdrawing effects, altering electronic properties compared to the ethyl-substituted acyl chloride. This compound’s ester group limits its utility in metal-organic framework (MOF) synthesis, where carboxylates are preferred .
1,4-Benzenedicarboxylate (BDC)
- Structure : Aromatic dicarboxylate linker used in MOFs.
- Key Differences : While 3-ethyl isonicotinic acid chloride could theoretically act as a precursor for carboxylate ligands, BDC’s rigid structure and dual carboxylates make it superior for constructing robust MOFs with high porosity .
Data Table: Structural and Functional Comparison
Research Findings
- Synthetic Utility : highlights the use of acyl chlorides in multi-step syntheses, suggesting that 3-ethyl isonicotinic acid chloride could serve as a versatile intermediate for amide or ester formation under mild conditions .
- MOF Potential: While BDC () remains the gold standard for carboxylate-based MOFs, 3-ethyl isonicotinic acid chloride’s pyridine core could enable nitrogen-directed metal coordination, offering novel topology possibilities .
- Pharmaceutical Relevance : Halogenated analogs like Ethyl 2-chloro-4-iodopyridine-3-carboxylate demonstrate the importance of substituent effects in drug design, a principle applicable to optimizing 3-ethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
